2-(Azetidin-1-yl)-3-fluorobenzaldehyde
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Overview
Description
2-(Azetidin-1-yl)-3-fluorobenzaldehyde is a chemical compound that features a fluorine atom attached to a benzaldehyde ring, with an azetidine ring substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-3-fluorobenzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the fluorobenzaldehyde moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach is the iodine-catalyzed synthesis under microwave irradiation, which provides a green and practical method for the synthesis of azetidinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of microwave irradiation and catalytic processes can be adapted for larger-scale production to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2-(Azetidin-1-yl)-3-fluorobenzoic acid.
Reduction: 2-(Azetidin-1-yl)-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azetidin-1-yl)-3-fluorobenzaldehyde has several applications in scientific research:
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: Known for its use in β-lactam antibiotics like penicillins and cephalosporins.
3-Chloro-2-azetidinone: Exhibits anticonvulsant activity and is used in medicinal chemistry.
2-(Azetidin-1-ylsulfonyl)phenylboronic acid: Used in molecular structure analysis and pharmaceutical development.
Uniqueness
2-(Azetidin-1-yl)-3-fluorobenzaldehyde is unique due to the presence of both the azetidine ring and the fluorobenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C10H10FNO/c11-9-4-1-3-8(7-13)10(9)12-5-2-6-12/h1,3-4,7H,2,5-6H2 |
InChI Key |
RBKXBQXHEUNHLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C=CC=C2F)C=O |
Origin of Product |
United States |
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